Fluoroacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoroacetamide | |
|---|---|---|
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InChI |
InChI=1S/C2H4FNO/c3-1-2(4)5/h1H2,(H2,4,5) | |
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InChI Key |
FVTWJXMFYOXOKK-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(=O)N)F | |
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Molecular Formula |
C2H4FNO, Array | |
| Record name | FLUOROACETAMIDE | |
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| Record name | FLUOROACETAMIDE | |
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DSSTOX Substance ID |
DTXSID2034255 | |
| Record name | 2-Fluoroacetamide | |
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Molecular Weight |
77.06 g/mol | |
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Physical Description |
Fluoroacetamide is a colorless crystalline powder. Used as a rodenticide. Highly toxic., Colorless or white solid; [HSDB] Fine faintly brown crystals; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |
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Boiling Point |
Sublimes on heating (EPA, 1998), Sublimes | |
| Record name | FLUOROACETAMIDE | |
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Solubility |
Freely sol in water, sol in acetone; sparingly sol in chloroform, Moderately sol in ethanol; sparingly sol in aliphatic and aromatic hydrocarbons, Solubility in water: very good | |
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Vapor Pressure |
0.99 [mmHg] | |
| Record name | Fluoroacetamide | |
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Impurities |
Sometimes colored with black dye, nigrosine. | |
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Color/Form |
Colorless crystalline powder, White...solid | |
CAS No. |
640-19-7 | |
| Record name | FLUOROACETAMIDE | |
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| Record name | Fluoroacetamide | |
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Melting Point |
225 to 228 °F (EPA, 1998), 108 °C, 107 °C | |
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Preparation Methods
Reaction Mechanism and Optimization
The foundational method for synthesizing fluoroacetamide involves heating potassium fluoride (KF) with sulfato-acetamide precursors, such as ammonium sulfato-acetamide or potassium sulfato-acetamide, under reduced pressure. The reaction proceeds via nucleophilic displacement, where fluoride ions replace sulfate groups, forming this compound and releasing potassium sulfate as a byproduct.
Critical Parameters:
- Molar Ratio: A 2:1 molar ratio of KF to sulfato-acetamide ensures complete conversion.
- Temperature: Optimal reaction temperatures range from 140°C to 250°C, with distillation occurring above 140°C.
- Pressure: Reduced pressure (20 mmHg) facilitates the removal of this compound vapors, minimizing side reactions.
Experimental Protocols and Outcomes
Example 1 (US2416607A):
- Reactants: 116 parts KF, 180 parts ammonium sulfato-acetamide.
- Conditions: 140–200°C for 2.5 hours under 20 mmHg.
- Yield: 29 parts this compound (melting point: 108°C, purity: ≥98%).
Example 2 (US2416607A):
- Reactants: 100 parts KF, 100 parts potassium sulfato-acetamide.
- Conditions: 250°C for 3 hours.
- Yield: Comparable to Example 1, with enhanced crystallinity.
Table 1: Comparative Analysis of Thermal Decomposition Methods
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Sulfato-Acetamide Source | Ammonium | Potassium |
| Temperature Range | 140–200°C | 250°C |
| Pressure | 20 mmHg | Ambient |
| Yield (%) | 98 | 97 |
Solid Dispersion Fluorination of Chloroacetate Esters
Innovation in Potassium Fluoride Reactivity
A novel approach (CN102976934A) utilizes potassium fluoride solid dispersions to enhance surface area and reactivity. By embedding KF in a silica gel matrix, the specific surface area increases from ~20 m²/g to 165 m²/g, enabling fluorination under mild conditions (10–60°C).
Synthesis Steps:
Performance Metrics
Example 2 (CN102976934A):
- Reactants: 122 g ethyl chloroacetate, 65 g KF dispersion.
- Conditions: 20°C for 3 hours.
- Yield: 103 g ethyl fluoroacetate (99.1% yield, 99.7% purity).
Table 2: Temperature-Dependent Yields in Solid Dispersion Method
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | 4 | 99.0 | 99.6 |
| 40 | 4 | 99.4 | 99.4 |
| 60 | 5 | 99.4 | 99.5 |
Emerging Applications in Peptide Stapling
Fluorine-Thiol Displacement Reaction (FTDR)
Recent studies demonstrate this compound’s utility in constraining peptide structures via FTDR, which enhances cellular uptake and target binding. The reaction involves displacing fluorine atoms in this compound side chains with thiol-containing linkers (e.g., 1,3-benzenedimethanethiol), yielding stapled peptides with improved helicity and bioactivity.
Key Findings:
- Stapled peptides exhibit 2–3× higher cellular uptake compared to hydrocarbon-stapled analogues.
- FTDR-stapled Axin analogues inhibit cancer cell growth at lower IC₅₀ values (≤10 μM).
Comparative Evaluation of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions: Fluoroacetamide undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to fluoroacetic acid and ammonia in the presence of water.
Substitution Reactions: The fluorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Fluoroacetic acid and ammonia.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation and Reduction: Specific products depending on the reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Fluoroacetamide serves as an effective pesticide due to its high toxicity to rodents and insects. It is particularly utilized in rural areas where rodent control is critical for protecting crops and food supplies. The compound acts as a neurotoxin, disrupting normal neurological functions in target species.
Toxicological Profile
This compound is characterized by its:
- High solubility in water, enhancing its efficacy as a pesticide.
- Rapid absorption through respiratory and digestive tracts, leading to acute toxicity.
- Potential for bioaccumulation , posing risks to non-target species and ecosystems .
Clinical Toxicology
This compound poisoning presents significant challenges in clinical settings due to its rapid onset of symptoms and the potential for misdiagnosis. Case studies highlight the importance of timely diagnosis and treatment.
Case Study: Severe Poisoning
A notable case involved a 65-year-old woman who experienced severe this compound poisoning leading to multiple organ dysfunction syndrome (MODS). Treatment included:
- Gastric lavage and supportive care.
- Administration of antidotes such as acetamide and calcium gluconate.
- Integration of traditional Chinese medicine for detoxification .
The patient showed significant improvement after treatment, underscoring the necessity of recognizing this compound poisoning in clinical practice.
Comparative Studies
Comparative studies have examined the modes of action between this compound and similar compounds like fluoroacetate. These studies provide insights into their respective toxicological effects on various organisms, including mammals and insects .
Regulatory and Safety Considerations
Given its high toxicity, this compound is subject to strict regulatory scrutiny. Safety assessments are crucial for mitigating risks associated with its use in agriculture and preventing accidental poisonings.
Environmental Impact
This compound poses risks not only to targeted pests but also to non-target organisms, including birds and aquatic life. Its potential for environmental bioaccumulation necessitates careful consideration in pest management strategies .
Summary Data Table
Mechanism of Action
Fluoroacetamide exerts its toxic effects by disrupting the citric acid cycle. It is metabolized to fluoroacetate, which inhibits aconitase, an enzyme crucial for the citric acid cycle. This inhibition leads to the accumulation of citrate and disruption of energy production in cells. The resulting metabolic imbalance causes severe toxicity and can lead to organ failure and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | Molecular Formula | logP | Water Solubility | pI Range | Key Structural Feature |
|---|---|---|---|---|---|
| Fluoroacetamide | C₂H₄FNO | 0.25 | High | 2.6–6.26 | Fluorinated acetamide |
| Dimefox (D) | C₄H₁₂FN₂OP | -0.5 | High | 2.5–2.9 | Organophosphate with fluorine |
| Fluoroacetic Acid | C₂H₃FO₂ | -0.34 | High | N/A | Fluorinated carboxylic acid |
| N-Methylenethis compound | C₃H₅FNO | 0.8 | Moderate | N/A | Methyl-substituted this compound |
- This compound vs. Dimefox: While both are fluoro-organics, Dimefox is an organophosphate acetylcholinesterase inhibitor, whereas this compound disrupts cellular metabolism . This compound derivatives exhibit a broader isoelectric point (pI) range (2.6–6.26 vs. 2.5–2.9 for Dimefox), suggesting varied interactions with biological macromolecules .
- This compound vs. Fluoroacetic Acid : this compound metabolizes into fluoroacetic acid in vivo, which is directly toxic to the TCA cycle. Fluoroacetic acid has a lower molecular weight (78.04 vs. 77.06 g/mol) and higher tissue detectability (0.1 µg/g vs. 0.7 µg/g for this compound) .
Toxicity and Metabolic Pathways
- Acute Toxicity :
- Metabolism : this compound is hydrolyzed to fluoroacetic acid in the liver, whereas Dimefox undergoes oxidative desulfuration to form a more potent cholinesterase inhibitor .
Detection and Analytical Challenges
- This compound : Requires gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME). Co-detection with fluoroacetic acid is necessary due to in vivo conversion .
- Fluoroacetate : Easier to detect (lower tissue detection limit: 0.1 µg/g vs. 0.7 µg/g for this compound) but lacks nitrogen, complicating Kjeldahl analysis .
- Aptamer-Based Detection: this compound’s small size (77.06 Da) and high toxicity make antibody production impractical, necessitating aptamers for immunoassays .
Regulatory and Environmental Impact
| Compound | Regulatory Status | Environmental Persistence |
|---|---|---|
| This compound | Banned in EU; listed in Rotterdam Convention Annex III | High (bioaccumulates in water) |
| Dimefox | Discontinued by WHO; restricted globally | Moderate (hydrolyzes in acid) |
| Fluoroacetate | Restricted in U.S. (EPA Toxicity Category I) | High (stable in water) |
- This compound’s inclusion in the Rotterdam Convention reflects its transboundary risk, unlike N-methylenethis compound derivatives, which are less regulated due to lower stability and toxicity .
Key Research Findings
- Derivative Stability : N-Methylenefluoroacetamides hydrolyze to this compound in vivo, but excessive stability (e.g., chloroacetamide derivatives) reduces bioactivity .
- Treatment Challenges: No antidote exists; supportive care (e.g., ethanol to inhibit fluoroacetate synthesis) and hemodialysis are primary treatments .
- Environmental Impact : this compound contamination in water systems persists due to high solubility (1.027 g/mL) and resistance to biodegradation .
Biological Activity
Fluoroacetamide, with the chemical formula , is a compound that has garnered attention due to its biological activity and potential applications in various fields, including toxicology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.
This compound is structurally related to fluoroacetate, a well-known metabolic poison. It has been shown to inhibit key metabolic pathways by acting as a competitive inhibitor of coenzyme A (CoA) interactions and affecting the activity of aconitase in the tricarboxylic acid (TCA) cycle. This inhibition leads to increased citrate concentrations in biological systems, which can disrupt normal metabolic functions .
Reactivity with Biological Molecules
Recent studies have challenged the notion that this compound is biologically inert. For instance, a study demonstrated that this compound can react with thiol groups in proteins when placed in proximity, leading to covalent modifications. This finding suggests that this compound could be utilized as a warhead in drug design for selectively labeling or inhibiting thiol-containing proteins under physiological conditions .
Table 1: Reactivity of this compound with Thiol Groups
| Compound | Target Group | Reaction Conditions | Observed Outcome |
|---|---|---|---|
| This compound | Cysteine | Physiological pH | Covalent modification of proteins |
Toxicological Profile
This compound exhibits significant toxicity towards mammals, similar to its analog fluoroacetate. The mechanism involves interference with metabolic pathways, leading to lethal outcomes. The compound's ability to inhibit aconitase results in metabolic dysregulation, which can be fatal if exposure occurs at high levels .
Case Study: Toxicity Assessment
A comparative study highlighted the toxic effects of this compound in both American cockroaches and mice. The study found elevated citrate levels in the bloodstream post-exposure, indicating significant metabolic disruption. This aligns with findings that suggest this compound's potential as a rodenticide due to its high toxicity .
Environmental Impact and Biodegradation
This compound has been identified as a compound that could potentially degrade through biological sewage treatment processes, provided that appropriate acclimatization occurs within microbial communities . Understanding its environmental behavior is crucial for assessing its safety and regulatory compliance in agricultural and industrial applications.
Q & A
Q. What are the key physicochemical properties of fluoroacetamide, and how do they influence its reactivity in experimental settings?
this compound (CAS 640-19-7) has a molecular formula of C₂H₄FNO and a molecular weight of 93.06 g/mol. Its SMILES notation (C(CF)(N)=O) and InChI key (FVTWJXMFYOXOKK-UHFFFAOYSA-N) reflect its structural features, including a fluorine atom adjacent to a carbonyl group. These properties contribute to its high polarity and solubility in polar solvents, which must be considered when designing solvent systems for synthesis or analysis .
Q. What validated analytical methods are recommended for detecting this compound in biological and environmental samples?
Gas chromatography/mass spectrometry (GC-MS) and liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF/MS) are widely used. For example, LC-TOF/MS enables precise quantification in human plasma, critical for toxicological studies . Method validation should include recovery rates, limit of detection (LOD), and matrix effect assessments to ensure reproducibility .
Q. How does this compound’s mechanism of toxicity differ from its metabolite fluoroacetate?
this compound is metabolized to fluoroacetate, which inhibits aconitase in the tricarboxylic acid cycle, leading to citrate accumulation and cellular dysfunction. However, this compound itself may directly interact with cardiac ion channels, as evidenced by arrhythmias in human poisoning cases, a phenomenon not fully explained by fluoroacetate activity alone .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound’s toxicological data between animal models and human case studies?
Animal studies report coma without convulsions , whereas human cases document grand mal seizures and cardiac arrhythmias . To address this, researchers should:
- Conduct species-specific metabolic profiling to identify interspecies differences in this compound metabolism.
- Use human-derived cell lines (e.g., cardiomyocytes) to study direct cardiac effects.
- Apply computational toxicology models to predict interspecies variability in target organ sensitivity .
Q. What experimental design considerations are critical for studying chronic low-dose this compound exposure?
- Dose selection: Use sublethal doses (e.g., PAC-2: 5.8 mg/m³) to mimic environmental exposure scenarios .
- Biomarkers: Monitor serum creatine kinase (CK) and lactate dehydrogenase (LDH) for cardiac damage, and neuroimaging (MRI) to assess leukoencephalopathy .
- Controls: Include fluoroacetate-treated groups to isolate parent compound effects .
Q. How do regulatory bans on this compound impact permissible research methodologies?
The Rotterdam Convention classifies this compound as a banned pesticide, requiring researchers to:
- Obtain ethical approval for human or environmental studies.
- Use synthetic standards (e.g., NSC 31876) instead of commercial formulations.
- Adhere to strict waste disposal protocols for lab-generated this compound .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression: Fit sigmoidal curves to EC₅₀ data for cytotoxicity assays.
- Survival analysis: Use Kaplan-Meier plots for time-to-death studies in rodent models.
- Multivariate analysis: Address confounding variables (e.g., age, pre-existing conditions) in epidemiological data .
Q. How should researchers handle discrepancies in purity when synthesizing this compound derivatives?
- Characterization: Employ ¹⁹F-NMR to confirm fluorine incorporation and HPLC-MS to verify purity (>98%).
- Reference standards: Cross-validate with certified materials (e.g., Aldrich CPR R640735) .
Data Interpretation and Reporting
Q. What ethical guidelines apply to publishing case studies on this compound poisoning?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
